1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene, commonly known as "Bisoprolol Impurity A," is a chemical compound that is used in scientific research applications. It is a benzene derivative that is often synthesized in the laboratory for various purposes.
Mechanism of Action
The mechanism of action of Bisoprolol Impurity A is not well understood. However, it is believed to act as a beta-blocker, similar to Bisoprolol, which is a commonly prescribed medication for the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
Bisoprolol Impurity A has not been extensively studied for its biochemical and physiological effects. However, it is believed to have similar effects to Bisoprolol, which include a decrease in heart rate, blood pressure, and cardiac output.
Advantages and Limitations for Lab Experiments
One advantage of using Bisoprolol Impurity A in lab experiments is its availability as a reference standard. It is also relatively easy to synthesize in the laboratory. However, its limited studies on its biochemical and physiological effects may limit its use in certain experiments.
Future Directions
Further studies are needed to fully understand the biochemical and physiological effects of Bisoprolol Impurity A. Additionally, it may be useful to investigate its potential as a beta-blocker medication for the treatment of hypertension and heart failure. Further research is also needed to explore its potential use in the development of new pharmaceuticals.
Conclusion:
In conclusion, Bisoprolol Impurity A is a benzene derivative that is used in scientific research applications. It is synthesized in the laboratory and is used as a reference standard for analytical testing. Its mechanism of action is believed to be similar to Bisoprolol, and it may have similar biochemical and physiological effects. However, further studies are needed to fully understand its potential uses in the development of new pharmaceuticals.
Synthesis Methods
The synthesis of Bisoprolol Impurity A involves the reaction of 2,5-dimethylphenol with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base. The resulting product is then reacted with 2-(2-hydroxyethoxy)ethyl chloride in the presence of a base to yield Bisoprolol Impurity A. The final product is purified by recrystallization.
Scientific Research Applications
Bisoprolol Impurity A is used in scientific research as a reference standard for analytical testing. It is also used as a starting material for the synthesis of other compounds. Additionally, it is used in the development and validation of analytical methods for the analysis of pharmaceuticals.
properties
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-14-13-19(15(2)12-16(14)20)24-11-9-22-8-10-23-18-7-5-4-6-17(18)21-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAOEYJRCMBCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)OCCOCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.